N-(3-chloro-4-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide
Description
N-(3-chloro-4-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is a complex organic compound featuring a 3-chloro-4-methoxyphenyl group and a 4-phenyloxan-4-ylmethyl moiety linked via an ethanediamide bridge. The chloro and methoxy substituents on the aromatic ring contribute to its electronic properties, while the tetrahydropyran (oxane) ring provides steric bulk and conformational rigidity.
Properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-18-8-7-16(13-17(18)22)24-20(26)19(25)23-14-21(9-11-28-12-10-21)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUDPAONPDYSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-methoxyaniline with an appropriate reagent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-phenyloxan-4-ylmethylamine under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain N-(3-chloro-4-methoxyphenyl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Substituents | Core Structure | Molecular Weight (g/mol) | Key Functional Groups | Unique Features |
|---|---|---|---|---|---|
| Target Compound | 3-chloro-4-methoxyphenyl; 4-phenyloxan-4-ylmethyl | Ethanediamide | ~450 (estimated) | Chloro, methoxy, oxane ring | Combines chloro-methoxy aromatic ring with phenyl-substituted oxane |
| N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide | 3-chloro-4-fluorophenyl; methylsulfanylphenyl-hydroxyethyl | Ethanediamide | ~380–400 (estimated) | Fluoro, hydroxy, methylsulfanyl | Fluoro substituent enhances electron-withdrawing effects; lacks oxane ring |
| N-(3-chloro-4-methylphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide | 3-chloro-4-methylphenyl; 4-methoxyphenyl-tetrahydropyran | Ethanediamide | 371.87 | Methyl, methoxy, tetrahydropyran | Methyl group reduces polarity compared to methoxy |
| N’-(3-chloro-4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide | 3-chloro-4-methoxyphenyl; furan-piperidine | Ethanediamide | 437.9 | Chloro, methoxy, piperidine, furan | Piperidine enhances solubility; furan introduces π-π interactions |
| N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide | 3-chloro-4-fluorophenyl; phenoxyacetyl-piperidine | Ethanediamide | ~420–440 (estimated) | Fluoro, phenoxyacetyl, piperidine | Phenoxyacetyl group increases steric bulk |
Key Differences and Implications
Substituent Effects: Chloro vs. Oxane vs. Piperidine/Morpholine: The phenyloxane moiety in the target compound provides a rigid, hydrophobic scaffold compared to piperidine () or morpholine () rings, which may enhance blood-brain barrier penetration or receptor specificity.
Biological Activity :
- Compounds with oxane or tetrahydropyran cores (e.g., ) are often associated with improved metabolic stability due to reduced oxidative metabolism .
- Piperidine-containing analogs () are frequently explored in central nervous system (CNS) drug design due to their ability to modulate neurotransmitter receptors .
Synthetic Considerations :
- The phenyloxane group in the target compound requires multi-step synthesis involving cyclization reactions, whereas morpholine or piperidine derivatives () can be synthesized via simpler alkylation or reductive amination routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
